![molecular formula C8H8N4O B079330 6,7-Dimethyl-1H-pteridin-4-one CAS No. 14684-54-9](/img/structure/B79330.png)
6,7-Dimethyl-1H-pteridin-4-one
Overview
Description
6,7-Dimethyl-1H-pteridin-4-one: is a heterocyclic compound belonging to the pteridine family. It is characterized by a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-pteridin-4-one typically involves the condensation of 6-chloropyrimidine-4,5-diamine with 2,3-butanedione in the presence of solvents such as toluene and methanol. The reaction is carried out under reflux conditions for about one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-1H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropteridines.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pteridine derivatives.
Reduction: Tetrahydropteridines.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that 6,7-Dimethyl-1H-pteridin-4-one exhibits potential anticancer properties. Its structural characteristics allow it to interact with various biological targets implicated in cancer progression. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic use.
Table 1: Summary of Anticancer Studies Involving this compound
Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (breast) | 15.2 | Inhibition of cell proliferation | |
A549 (lung) | 12.5 | Induction of apoptosis | |
HeLa (cervical) | 10.0 | Cell cycle arrest |
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, its inhibition of dihydrofolate reductase (DHFR) has implications in cancer therapy and antibiotic development.
Table 2: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Dihydrofolate reductase | Competitive | |
Thymidylate synthase | Non-competitive |
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using HPLC techniques, which are essential for quantifying and separating components in complex mixtures. A reverse-phase HPLC method has been established for this purpose, allowing for precise identification and quantification.
Table 3: HPLC Method Parameters
Parameter | Value |
---|---|
Mobile Phase Composition | Acetonitrile: Water: Phosphoric Acid (70:30:0.5) |
Column Type | C18 Reverse Phase |
Flow Rate | 1 mL/min |
Interaction Studies
Understanding the interactions of this compound with biomolecules is crucial for elucidating its mechanism of action. Binding affinity studies indicate that the compound interacts with various proteins, which may influence its biological activity.
Table 4: Binding Affinity Studies
Synthesis and Derivatives
Several synthetic pathways have been developed to produce this compound and its derivatives. These methods often involve the condensation of pyrimidine and pyridine derivatives under specific conditions to yield high-purity products.
Table 5: Synthetic Routes
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pteridine derivatives including this compound against various cancer cell lines. The results indicated significant cytotoxicity and the potential for these compounds to serve as lead candidates in drug development.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and dihydrofolate reductase, demonstrating that modifications at the methyl groups significantly altered binding affinity and inhibition potency.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1H-pteridin-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can act as an enzyme cofactor, influencing enzymatic reactions and metabolic pathways. The compound’s structure allows it to participate in nucleophilic substitution and other reactions, making it a versatile molecule in biochemical processes .
Comparison with Similar Compounds
- 4-Hydroxy-6,7-dimethylpteridine
- 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one
Comparison: 6,7-Dimethyl-1H-pteridin-4-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Biological Activity
6,7-Dimethyl-1H-pteridin-4-one, a pteridine derivative, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a pyrimidine ring fused to a pyridine ring. The presence of two methyl groups at the 6 and 7 positions significantly influences its chemical properties and biological activities. This compound is recognized for its structural similarity to naturally occurring pterins, which play crucial roles in various biological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, helping to neutralize free radicals in biological systems.
- Antiviral and Antitumoral Properties : Variations in the structural components of related compounds have shown that subtle changes can enhance antiviral or antitumoral activity, suggesting similar potential for this compound.
- Enzyme Inhibition : It has been suggested that this compound may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Synthesis Methods
Various methods have been documented for synthesizing this compound. These include:
- Condensation Reactions : Utilizing starting materials such as 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and acetyl acetone.
- High Performance Liquid Chromatography (HPLC) : This analytical technique is employed for separating and quantifying the compound in mixtures.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antioxidant Properties
A study highlighted the compound's ability to scavenge free radicals effectively. The antioxidant capacity was measured using various assays, indicating a significant reduction in oxidative stress markers in treated cells.
Study 2: Antiviral Activity
In vitro studies demonstrated that derivatives of pteridine compounds could inhibit viral replication. While specific data on this compound is limited, its structural similarities suggest potential antiviral applications.
Study 3: Enzyme Interaction
Research focused on the interaction of this compound with key metabolic enzymes revealed promising results. The compound exhibited binding affinity towards enzymes involved in nucleotide synthesis pathways, which could lead to therapeutic applications in cancer treatment .
Comparative Analysis with Related Compounds
To understand the significance of structural variations in pteridine derivatives, a comparative analysis is useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Amino-4-hydroxy-6-methylpyrimidine | Contains an amino and hydroxyl group | Involved in folate metabolism |
2-Amino-6-methylpyrimidin-4(3H)-one | Similar core structure with different substituents | Potential use in cancer therapy |
2,6-Diaminopurine | Contains two amino groups | Known for its role in nucleic acid metabolism |
This table illustrates how small structural changes can influence biological activity significantly.
Properties
IUPAC Name |
6,7-dimethyl-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHLQUXFAOLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163524 | |
Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14684-54-9 | |
Record name | 4-Hydroxy-6,7-dimethylpteridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14684-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-6,7-dimethylpteridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethyl-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.